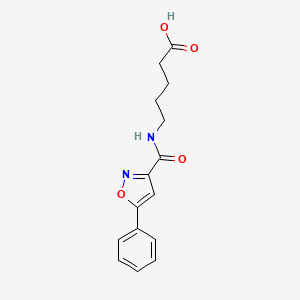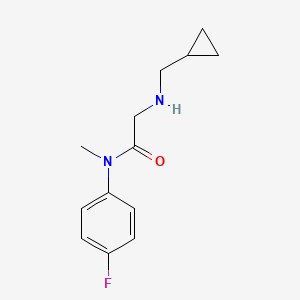
5-(5-Phenylisoxazole-3-carboxamido)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Phenylisoxazole-3-carboxamido)pentanoic acid, also known as PACAP-27, is a neuropeptide that plays a crucial role in various physiological and pathological processes. It is a member of the vasoactive intestinal peptide (VIP) family and is widely distributed in the central and peripheral nervous systems.
Mecanismo De Acción
5-(5-Phenylisoxazole-3-carboxamido)pentanoic acid exerts its biological effects by binding to specific G protein-coupled receptors, including PAC1, VPAC1, and VPAC2. Upon binding, 5-(5-Phenylisoxazole-3-carboxamido)pentanoic acid activates a variety of intracellular signaling pathways, including adenylate cyclase, phospholipase C, and mitogen-activated protein kinase (MAPK) pathways. These signaling pathways mediate the diverse biological effects of 5-(5-Phenylisoxazole-3-carboxamido)pentanoic acid.
Biochemical and physiological effects:
5-(5-Phenylisoxazole-3-carboxamido)pentanoic acid has been shown to have a wide range of biochemical and physiological effects, including neuroprotection, neurodevelopment, neuroendocrine regulation, and inflammation. It has been shown to promote neuronal survival and differentiation, enhance synaptic plasticity, and modulate neurotransmitter release. 5-(5-Phenylisoxazole-3-carboxamido)pentanoic acid has also been implicated in the regulation of various endocrine functions, including pituitary hormone secretion, insulin secretion, and steroidogenesis. Additionally, 5-(5-Phenylisoxazole-3-carboxamido)pentanoic acid has been shown to have anti-inflammatory effects, including inhibition of the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(5-Phenylisoxazole-3-carboxamido)pentanoic acid has several advantages as a research tool. It is a highly specific ligand for its receptors, and its effects can be easily blocked by receptor antagonists. 5-(5-Phenylisoxazole-3-carboxamido)pentanoic acid is also stable and can be easily synthesized using SPPS. However, there are also some limitations to using 5-(5-Phenylisoxazole-3-carboxamido)pentanoic acid in lab experiments. It is relatively expensive compared to other research tools, and its effects can be highly dependent on experimental conditions, such as the concentration and duration of exposure.
Direcciones Futuras
There are several future directions for research on 5-(5-Phenylisoxazole-3-carboxamido)pentanoic acid. One area of interest is the role of 5-(5-Phenylisoxazole-3-carboxamido)pentanoic acid in the regulation of circadian rhythms. 5-(5-Phenylisoxazole-3-carboxamido)pentanoic acid has been shown to be involved in the regulation of sleep-wake cycles, and further research could elucidate its role in the master circadian clock. Another area of interest is the potential therapeutic applications of 5-(5-Phenylisoxazole-3-carboxamido)pentanoic acid. Due to its neuroprotective and anti-inflammatory effects, 5-(5-Phenylisoxazole-3-carboxamido)pentanoic acid has been proposed as a potential treatment for several neurological diseases, including stroke, traumatic brain injury, and Alzheimer's disease. Further research could explore the efficacy and safety of 5-(5-Phenylisoxazole-3-carboxamido)pentanoic acid as a therapeutic agent.
Conclusion:
In conclusion, 5-(5-Phenylisoxazole-3-carboxamido)pentanoic acid is a neuropeptide that plays a crucial role in various physiological and pathological processes. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 5-(5-Phenylisoxazole-3-carboxamido)pentanoic acid could lead to a better understanding of its role in health and disease and the development of new therapeutic strategies.
Métodos De Síntesis
5-(5-Phenylisoxazole-3-carboxamido)pentanoic acid is synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The peptide is assembled on a resin support using a series of protected amino acids, and the peptide chain is elongated stepwise by coupling reactions. After the peptide chain is fully assembled, it is cleaved from the resin support and purified by high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
5-(5-Phenylisoxazole-3-carboxamido)pentanoic acid has been extensively studied for its role in various physiological and pathological processes, including neuroprotection, neurodevelopment, neuroendocrine regulation, and inflammation. It has been shown to have a wide range of biological activities, including vasodilation, neurotransmitter release, and cell proliferation. 5-(5-Phenylisoxazole-3-carboxamido)pentanoic acid has also been implicated in the pathogenesis of several diseases, including migraine, epilepsy, and Alzheimer's disease.
Propiedades
IUPAC Name |
5-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-14(19)8-4-5-9-16-15(20)12-10-13(21-17-12)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNCTPOGBRVYMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Phenylisoxazole-3-carboxamido)pentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-acetylamino]-acetic acid ethyl ester](/img/structure/B7590240.png)
![5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid](/img/structure/B7590247.png)
![3-[(2-bromo-5-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7590250.png)

![5-[(2-Methoxyphenyl)-methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7590264.png)

![2-[(4-Methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7590289.png)
![4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid](/img/structure/B7590294.png)

![2-[3-[(5-Methylthiophene-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590305.png)
![4-[(5-Chloro-2-fluorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B7590313.png)
![5-[(2,5-Difluorobenzoyl)amino]pentanoic acid](/img/structure/B7590331.png)
![4-[[4-(Dimethylamino)benzoyl]amino]-4-methylpentanoic acid](/img/structure/B7590337.png)
![2-[3-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid](/img/structure/B7590341.png)